DREADD agonist 21 dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
DREADD agonist 21 dihydrochloride is a useful research compound. Its molecular formula is C17H20Cl2N4 and its molecular weight is 351.28. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
DREADD agonist 21, also known as Compound 21, is a potent and selective agonist for both excitatory (hM3Dq) and inhibitory (hM4Di) DREADDs . DREADDs, or Designer Receptors Exclusively Activated by Designer Drugs, are engineered G protein-coupled receptors that can modulate neuronal and non-neuronal signaling and activity .
Mode of Action
DREADD agonist 21 interacts with its targets, the hM3Dq and hM4Di receptors, to modulate their activity . It is highly selective for hM3Dq over endogenous hM3 receptors . The activation of these receptors can lead to changes in cell signaling and activity .
Biochemical Pathways
It is known that the activation of hm3dq and hm4di receptors can modulate neuronal and non-neuronal signaling and activity . This can have downstream effects on various cellular processes and behaviors, such as feeding behavior .
Pharmacokinetics
DREADD agonist 21 has excellent bioavailability, pharmacokinetic properties, and brain penetrability . This means that it can be effectively absorbed and distributed in the body, and can cross the blood-brain barrier to reach its targets in the brain .
Result of Action
The activation of hM3Dq and hM4Di receptors by DREADD agonist 21 can lead to changes in cell signaling and activity . For example, it has been shown that the activation of these receptors in vivo can modulate bidirectional feeding in defined circuits in mice .
Biochemical Analysis
Biochemical Properties
DREADD Agonist 21 (Dihydrochloride) interacts with the human M3 muscarinic receptor (M3R)-based Gq (M3Dq) DREADD . It displays little activity toward the muscarinic acetylcholine receptor M3 and reduced affinity toward H1, 5HT2A, 5HT2C, α1A receptor . The nature of these interactions involves the binding of the compound to these receptors, leading to changes in cellular signaling pathways.
Cellular Effects
DREADD Agonist 21 (Dihydrochloride) has been shown to have significant effects on various types of cells and cellular processes . It influences cell function by modulating cell signaling pathways and gene expression . For instance, it can modulate bidirectional feeding in defined circuits in mice .
Molecular Mechanism
The molecular mechanism of action of DREADD Agonist 21 (Dihydrochloride) involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, acting as a potent and selective agonist at both excitatory (hM3Dq) and inhibitory (hM4Di) DREADDs .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, DREADD Agonist 21 (Dihydrochloride) has been observed to have long-lasting presence and superior brain penetration . It shows stability and degradation over time, and long-term effects on cellular function have been observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
In animal models, the effects of DREADD Agonist 21 (Dihydrochloride) vary with different dosages . For instance, a dose of 1 mg/kg of the compound strongly increased nigral neurons activity in control animals, indicative of a significant off-target effect . Reducing the dose to 0.5 mg/kg circumvented this unspecific effect, while activating the inhibitory DREADDs and selectively reducing nigral neurons firing .
Metabolic Pathways
It is known that the compound does not undergo back metabolism to clozapine .
Transport and Distribution
DREADD Agonist 21 (Dihydrochloride) is transported and distributed within cells and tissues . It has excellent bioavailability, pharmacokinetic properties, and brain penetrability .
Subcellular Localization
Given its ability to penetrate the brain and its interaction with specific receptors, it is likely that it is localized to specific compartments or organelles within the cell .
Properties
IUPAC Name |
6-piperazin-1-yl-11H-benzo[b][1,4]benzodiazepine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4.2ClH/c1-2-6-14-13(5-1)17(21-11-9-18-10-12-21)20-16-8-4-3-7-15(16)19-14;;/h1-8,18-19H,9-12H2;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SETCOPAXYQJWKI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC3=CC=CC=C3NC4=CC=CC=C42.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20Cl2N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.